molecular formula C30H19Cl B12625629 7-Chloro-7,16-dihydroheptacene CAS No. 919272-93-8

7-Chloro-7,16-dihydroheptacene

Katalognummer: B12625629
CAS-Nummer: 919272-93-8
Molekulargewicht: 414.9 g/mol
InChI-Schlüssel: FBEGRRAHKUHZAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-7,16-dihydroheptacene is a chemical compound with the molecular formula C30H19Cl. It is a derivative of heptacene, a polycyclic aromatic hydrocarbon consisting of seven linearly fused benzene rings. The addition of a chlorine atom at the 7th position modifies its chemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-7,16-dihydroheptacene typically involves multiple steps. One common method includes the use of triptycene and phthalic anhydride as starting materials. The reaction is carried out in the presence of aluminum chloride (AlCl3) in tetrachloroethylene under an inert atmosphere at 0°C. The mixture is then heated to 100°C for 20 hours. After cooling, the product is isolated through a series of filtration and purification steps, including the use of sulfuric acid and chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-7,16-dihydroheptacene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, where the aromaticity of the rings is partially lost.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenation using chlorine or bromine, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), and sulfonation with sulfur trioxide (SO3).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Chloro-7,16-dihydroheptacene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and electronic properties.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins, due to its planar structure.

    Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism by which 7-Chloro-7,16-dihydroheptacene exerts its effects is primarily through its interaction with molecular targets such as DNA, proteins, and cellular membranes. Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) under light exposure makes it a candidate for photodynamic therapy, where ROS can induce cell death in targeted cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Heptacene: The parent compound without the chlorine substitution.

    Pentacene: A smaller polycyclic aromatic hydrocarbon with five fused benzene rings.

    Tetracene: Another smaller analog with four fused benzene rings.

Uniqueness

7-Chloro-7,16-dihydroheptacene is unique due to the presence of the chlorine atom, which alters its electronic properties and reactivity compared to its non-chlorinated analogs. This modification can enhance its stability, solubility, and potential for specific applications in materials science and medicinal chemistry.

Eigenschaften

CAS-Nummer

919272-93-8

Molekularformel

C30H19Cl

Molekulargewicht

414.9 g/mol

IUPAC-Name

7-chloro-7,16-dihydroheptacene

InChI

InChI=1S/C30H19Cl/c31-30-28-16-24-11-20-7-3-1-5-18(20)9-22(24)13-26(28)15-27-14-23-10-19-6-2-4-8-21(19)12-25(23)17-29(27)30/h1-14,16-17,30H,15H2

InChI-Schlüssel

FBEGRRAHKUHZAK-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC3=CC4=CC=CC=C4C=C3C=C2C(C5=CC6=CC7=CC=CC=C7C=C6C=C51)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.